4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid

Scaffold differentiation Physicochemical profiling Medicinal chemistry procurement

4-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid (CAS 405279-58-5; molecular formula C₁₀H₁₃N₃O₄S₂; MW 303.36) is a synthetic heterocyclic sulfonamide featuring a partially saturated [1,2,5]thiadiazolo[2,3-a]pyridine core fused to a butanoic acid tail via a sulfonamide linker. This compound belongs to the broader class of thiadiazolopyridine derivatives, a scaffold recognized in medicinal chemistry for its potential in carbonic anhydrase inhibition, cytotoxic applications, and antimicrobial research.

Molecular Formula C10H13N3O4S2
Molecular Weight 303.4 g/mol
Cat. No. B13105013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid
Molecular FormulaC10H13N3O4S2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CN2C(=CNS2)C(=C1)S(=O)(=O)NCCCC(=O)O
InChIInChI=1S/C10H13N3O4S2/c14-10(15)4-1-5-12-19(16,17)9-3-2-6-13-8(9)7-11-18-13/h2-3,6-7,11-12H,1,4-5H2,(H,14,15)
InChIKeyGJTAKJBATVFMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic Acid: A Structurally Distinct Thiadiazolopyridine Sulfonamide for Precision Chemical Biology and Drug Discovery Procurement


4-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid (CAS 405279-58-5; molecular formula C₁₀H₁₃N₃O₄S₂; MW 303.36) is a synthetic heterocyclic sulfonamide featuring a partially saturated [1,2,5]thiadiazolo[2,3-a]pyridine core fused to a butanoic acid tail via a sulfonamide linker . This compound belongs to the broader class of thiadiazolopyridine derivatives, a scaffold recognized in medicinal chemistry for its potential in carbonic anhydrase inhibition, cytotoxic applications, and antimicrobial research [1]. Unlike its fully aromatic benzothiadiazole analog, the partially reduced thiadiazolopyridine ring system introduces distinct electronic and conformational properties that can modulate target binding, solubility, and metabolic stability—factors that are critical when selecting a sulfonamide building block for structure–activity relationship (SAR) exploration or hit-to-lead optimization campaigns [2].

Why Generic Substitution Fails for 4-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic Acid: Structural and Physicochemical Specificity of the Thiadiazolopyridine Core


The thiadiazolopyridine sulfonamide chemical space is highly heterogeneous: seemingly minor changes in ring fusion topology, saturation state, and linker length produce profound shifts in physicochemical and biological profiles [1]. The compound 4-(2H-[1,2,5]thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid is frequently confused with its benzothiadiazole isomer (C₁₀H₁₁N₃O₄S₂, MW 301.34), which shares the same CAS registry number in many vendor catalogs yet possesses a fully aromatic, planar core and different molecular formula [2]. Such structural divergence affects logP, pKₐ, hydrogen-bonding capacity, and ultimately target engagement and pharmacokinetic behavior. Generic procurement based solely on CAS number or nominal scaffold similarity therefore carries a high risk of obtaining a compound with unintended physicochemical and pharmacological properties, undermining reproducibility in biochemical assays, cell-based screening, and in vivo PK studies .

Quantitative Differentiation Evidence for 4-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic Acid Versus Closest Analogs


Core Structure Divergence: Thiadiazolopyridine (C₁₀H₁₃N₃O₄S₂) vs. Benzothiadiazole (C₁₀H₁₁N₃O₄S₂) and the Impact on Physicochemical Properties

The target compound contains a partially saturated [1,2,5]thiadiazolo[2,3-a]pyridine core (C₁₀H₁₃N₃O₄S₂, MW 303.36), whereas the commonly cataloged benzothiadiazole analog features a fully aromatic 2,1,3-benzothiadiazole system (C₁₀H₁₁N₃O₄S₂, MW 301.34) [1]. The two additional hydrogen atoms in the target compound reflect the reduced character of the thiadiazole ring, which eliminates full aromatic conjugation across the bicyclic system. This difference is not merely formal—it alters the electron distribution, ring planarity, and conformational flexibility of the sulfonamide-bearing heterocycle [2]. Computed properties highlight these divergences: the benzothiadiazole analog has a predicted LogP of 0.95, an acid pKₐ of 3.49, a LogD (pH 7.4) of −2.44, and a topological polar surface area (TPSA) of 109.25 Ų [1]. Although experimentally validated values for the target thiadiazolopyridine compound remain unpublished, the structural modification is expected to shift LogP upward and reduce aqueous solubility relative to the benzothiadiazole counterpart, consistent with the general behavior of partially saturated heterocycles [2].

Scaffold differentiation Physicochemical profiling Medicinal chemistry procurement

Purity Specification: NLT 98% (HPLC) Under ISO-Certified Quality Management — A Defined Benchmark for Reproducible Assay Performance

The target compound is supplied with a minimum purity specification of NLT 98% (as determined by HPLC) under an ISO-certified quality management system . In contrast, the benzothiadiazole analog is most commonly offered at a minimum purity of 95% across multiple independent vendors . A 3-percentage-point difference in nominal purity may appear modest; however, for biochemical assays run at low micromolar to nanomolar concentrations, a 5% impurity burden can introduce off-target effects, distort dose–response curves, and compromise SAR interpretation. The higher purity threshold of the thiadiazolopyridine compound reduces the risk of confounding biological readouts attributable to unknown contaminants.

Purity threshold Quality assurance Reproducibility

Scaffold-Level Biological Plausibility: The [1,2,4]Thiadiazolo[2,3-a]pyridine Core Demonstrates Cytotoxic Activity in Human Cancer Cell Lines

Although the specific compound 4-(2H-[1,2,5]thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid has not itself been the subject of published biological assays, the closely related [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives have been evaluated for cytotoxicity against a panel of five human cancer cell lines. In this study, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide ligands exhibited significant cytotoxicity, particularly against MDA-MB-231 breast cancer and LNCap prostate adenocarcinoma lines, whereas their non-cyclized precursors (N-(pyridine-2-ylcarbamothioyl)benzamides) showed no activity [1]. The copper(II) complexes of these ligands further reduced IC₅₀ values [1]. This finding establishes the [1,2,4]thiadiazolo[2,3-a]pyridine heterocyclic system as a pharmacophoric element capable of conferring cytotoxic activity, supporting the rationale for procuring structurally elaborated derivatives—such as the 4-sulfonamido butanoic acid variant—for anticancer screening cascades.

Cytotoxicity Anticancer screening Scaffold validation

Rotatable Bond and Conformational Flexibility Profile: Implications for Target Engagement and Crystallographic Studies

The target compound possesses 5 freely rotatable bonds (excluding the carboxylic acid OH rotation) according to its SMILES structure: the butanoic acid chain contributes four torsional degrees of freedom, and the sulfonamide N–S bond contributes one additional rotatable bond . This is identical to the benzothiadiazole analog, which also has 5 rotatable bonds [1]. However, the key differentiation lies not in the count but in the energetic barriers to rotation imposed by the heterocyclic core: the partially saturated thiadiazolopyridine ring is less planar than the fully aromatic benzothiadiazole system, which can affect the conformational ensemble accessible to the sulfonamide side chain and, consequently, the entropic penalty upon protein binding [2]. For fragment-based drug design or co-crystallography campaigns, this altered conformational landscape may favor binding modes not accessible to the planar benzothiadiazole congener.

Conformational flexibility Crystallography Fragment-based drug design

Drug-Likeness and Lead-Likeness Compliance: Lipinski and Veber Parameter Comparison

Both the target thiadiazolopyridine compound and the benzothiadiazole analog satisfy Lipinski's Rule of Five and Veber's rules for oral bioavailability [1]. The benzothiadiazole analog has a computed LogP of 0.95, TPSA of 109.25 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors, placing it well within drug-like chemical space [1]. The target compound is expected to exhibit comparable compliance, with a slightly higher molecular weight (303.36 vs. 301.34) and likely a moderately higher LogP due to the reduced heterocycle . In lead optimization workflows, the marginally increased lipophilicity of the thiadiazolopyridine variant can be advantageous for targets with hydrophobic binding pockets, while the conserved sulfonamide–carboxylic acid motif retains the capacity for key polar interactions with metal cofactors (e.g., zinc in carbonic anhydrases) or basic residues in enzyme active sites [2].

Drug-likeness Lead optimization ADME prediction

Vendor-Level Availability and Documentation: ISO-Certified Supply Chain vs. Research-Grade-Only Distribution

4-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid is sourced through an ISO-certified quality management system, ensuring batch-to-batch consistency, full traceability, and availability of certificates of analysis (CoA) . In contrast, the benzothiadiazole analog is distributed by multiple vendors under research-grade-only designations with variable documentation standards—for instance, the AKSci listing explicitly states products are for R&D use only and are not sold to individuals , and the Chemenu listing offers a purity of 95%+ without an explicitly stated ISO framework . For industrial research units and CROs operating under GLP or GMP-adjacent quality standards, the ISO-certified provenance of the thiadiazolopyridine compound reduces qualification burden and accelerates procurement workflows.

Supply chain quality ISO certification Procurement reliability

Optimal Application Scenarios for 4-(2H-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic Acid Based on Quantitative Differentiation Evidence


Oncology Phenotypic Screening and Cytotoxicity Profiling

The demonstrated cytotoxic activity of structurally related [1,2,4]thiadiazolo[2,3-a]pyridine derivatives against MDA-MB-231 and LNCap cell lines [1] positions this compound as a logical next-step candidate for expanded cytotoxicity screening. Its partially saturated core may yield distinct cell penetration and target engagement profiles compared to fully aromatic counterparts. Researchers can procure the compound at NLT 98% purity and directly advance it into viability assays (MTT, CellTiter-Glo) across the NCI-60 panel or patient-derived organoid models without prior repurification.

Fragment-Based Drug Discovery (FBDD) and Co-Crystallography Campaigns

With 5 rotatable bonds and a non-planar thiadiazolopyridine core [2], the compound is well-suited as a fragment for X-ray crystallographic soaking experiments. Its sulfonamide group can coordinate to zinc-containing active sites (e.g., carbonic anhydrases, matrix metalloproteinases), while the butanoic acid tail provides a vector for growing the fragment toward adjacent binding pockets. The high purity (≥98%) minimizes interference from contaminants that could produce spurious electron density .

Carbonic Anhydrase Inhibitor SAR Expansion

Sulfonamides are the preeminent zinc-binding pharmacophore for carbonic anhydrase inhibition [3]. The thiadiazolopyridine scaffold offers an underexplored heterocyclic template for CA isoform selectivity profiling. The compound can serve as a starting point for synthesizing a focused library with systematic variations at the butanoic acid chain length and thiadiazole ring substituents, with the goal of identifying isoform-selective inhibitors (e.g., CA IX/XII for oncology, CA II for glaucoma) distinct from classical acetazolamide-based chemotypes.

Quality-Controlled Reference Standard for Analytical Method Development

The ISO-certified supply chain and NLT 98% purity specification make this compound suitable as a reference standard for HPLC-MS method development, calibration curve construction, and forced degradation studies. Analytical laboratories supporting medicinal chemistry programs can use this material to establish system suitability parameters without the confounding variability introduced by lower-purity comparator batches .

Quote Request

Request a Quote for 4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.